2-Acetyl-5-(trifluoromethyl)benzaldehyde
Description
Significance of Aryl Aldehydes and Trifluoromethylated Compounds in Organic Synthesis
Aryl aldehydes are fundamental components in the toolkit of synthetic organic chemists. The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, leading to the formation of a diverse range of more complex structures. They are foundational to the synthesis of pharmaceuticals, agrochemicals, and materials.
The incorporation of a trifluoromethyl group (-CF3) into organic molecules is a widely employed strategy in medicinal chemistry and materials science. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of an aromatic ring, influencing the reactivity of other functional groups. nih.gov This substituent is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov
Interdisciplinary Relevance of Complex Fluorinated Aromatic Systems
Complex fluorinated aromatic systems, such as 2-Acetyl-5-(trifluoromethyl)benzaldehyde, are of considerable interest beyond the traditional scope of organic synthesis. In medicinal chemistry, the strategic placement of fluorine-containing groups can lead to the development of more potent and stable pharmaceuticals. nih.gov In materials science, such compounds can serve as precursors to advanced polymers and liquid crystals with unique thermal and electronic properties. The dual reactivity of this compound, owing to its two distinct carbonyl groups, opens avenues for the construction of novel heterocyclic scaffolds, which are prevalent in biologically active compounds.
Overview of Research Trajectories for this compound
While dedicated research articles focusing solely on this compound are not abundant, its significance is primarily as a specialized building block in the synthesis of more complex molecules. proquest.com Research trajectories involving this compound are likely to be found within broader synthetic campaigns targeting novel pharmaceuticals, agrochemicals, or functional materials. Its commercial availability from specialized chemical suppliers, albeit on a research scale, indicates its utility in synthetic endeavors. The compound, identified by its CAS Number 2383914-83-6, is available from suppliers such as BLD Pharm and Enamine. bldpharm.comsigmaaldrich.comenaminestore.com
Chemical and Physical Properties of this compound and Related Analogues
Due to the limited availability of specific experimental data for this compound, the properties of closely related and commercially available analogues are presented below for comparative purposes. This data provides valuable context for understanding the likely characteristics of the target compound.
| Property | This compound | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 2-Chloro-5-(trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde (B58038) |
| CAS Number | 2383914-83-6 bldpharm.comsigmaaldrich.com | 146137-78-2 chemicalbook.com | 82386-89-8 | 455-19-6 sigmaaldrich.com |
| Molecular Formula | C10H7F3O2 | C8H4F4O chemicalbook.com | C8H4ClF3O | C8H5F3O sigmaaldrich.com |
| Molecular Weight | 216.16 g/mol bldpharm.com | 192.11 g/mol chemicalbook.com | 208.56 g/mol | 174.12 g/mol sigmaaldrich.com |
| Physical Form | Not specified | Clear liquid chemicalbook.com | Liquid | Liquid sigmaaldrich.com |
| Boiling Point | Not specified | 176 °C (lit.) chemicalbook.com | 42-44 °C / 1.5 mmHg (lit.) | 66-67 °C / 13 mmHg (lit.) sigmaaldrich.com |
| Density | Not specified | 1.36 g/mL at 25 °C (lit.) chemicalbook.com | 1.435 g/mL at 25 °C (lit.) | 1.275 g/mL at 25 °C (lit.) sigmaaldrich.com |
| Refractive Index | Not specified | n20/D 1.452 (lit.) chemicalbook.com | n20/D 1.488 (lit.) | n20/D 1.463 (lit.) sigmaaldrich.com |
Interactive Data Table Users can sort and filter the data by clicking on the column headers.
The structural features of this compound suggest it is a valuable intermediate for creating diverse molecular architectures. The acetyl group can undergo reactions such as aldol (B89426) condensations, while the aldehyde group is susceptible to nucleophilic attack and can be readily converted into other functional groups. The trifluoromethyl group, with its strong electron-withdrawing properties, deactivates the aromatic ring towards electrophilic substitution but can direct substitution to the meta positions relative to itself.
Future research involving this compound is anticipated to leverage its unique combination of functional groups to access novel chemical space in the pursuit of new therapeutic agents and advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c1-6(15)9-3-2-8(10(11,12)13)4-7(9)5-14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMQHFISLPHRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Acetyl 5 Trifluoromethyl Benzaldehyde and Analogs
Retrosynthetic Analysis of the 2-Acetyl-5-(trifluoromethyl)benzaldehyde Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bonds connecting the acetyl and aldehyde groups to the aromatic ring.
Two logical disconnections are:
The C(sp²)-C(sp²) bond of the formyl group (C-CHO): This leads back to a precursor like 2-acetyl-5-(trifluoromethyl)benzyl alcohol, which can be oxidized to the target aldehyde. This is often a reliable final step in a synthesis.
The C(sp²)-C(sp²) bond of the acetyl group (C-COCH₃): This suggests a Friedel-Crafts acylation or a cross-coupling reaction on a pre-functionalized 4-(trifluoromethyl)benzaldehyde (B58038) derivative. However, the aldehyde group is a meta-director and deactivating, making a direct ortho-acylation challenging.
A more plausible retrosynthetic pathway involves sequential functionalization starting from a simpler precursor, such as 4-(trifluoromethyl)toluene or 1-bromo-4-(trifluoromethyl)benzene. The synthesis would involve the introduction of the acetyl group and the subsequent conversion of the methyl or bromo group into the aldehyde functionality. This approach allows for more controlled regiochemistry.
Direct Synthetic Routes to this compound
Directly synthesizing this molecule in a single step is not feasible. Multi-step pathways are required, leveraging modern and classical organic reactions.
While direct Friedel-Crafts acylation at the ortho position of a benzaldehyde (B42025) is difficult, modern methods utilize directing groups to achieve ortho C-H functionalization. Recent research has demonstrated efficient protocols for the ortho C-H methylation and fluorination of benzaldehydes using transient directing groups (TDGs) like orthanilic acids with a Palladium catalyst. nsf.gov These strategies could potentially be adapted for acylation.
A more common approach is to build the substitution pattern sequentially. A potential route could start with 4-(trifluoromethyl)acetophenone. The challenge then becomes the introduction of a formyl group at the ortho position. This can be achieved through methods such as:
Ortho-lithiation: Directed ortho-metalation of a protected derivative, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Functionalization of a Precursor: Introducing a methyl group ortho to the acetyl group, followed by its oxidation to an aldehyde.
One-pot procedures for synthesizing functionalized benzaldehydes have also been developed, which involve the reduction of a suitable precursor to a stable intermediate that can then undergo cross-coupling reactions. rug.nlresearchgate.net
The trifluoromethyl (CF₃) group is a key feature of the target molecule, known for enhancing properties like metabolic stability and lipophilicity in pharmaceuticals. nih.gov Its incorporation into an aromatic ring is a critical step in synthesizing the necessary precursors. Common methods include:
From Trichloromethyl Groups: Starting with an ortho-xylene derivative, chlorination followed by fluorination with hydrogen fluoride (B91410) can yield the trifluoromethyl group. google.com
From Carboxylic Acids: The Hunsdiecker reaction or similar decarboxylative fluorination methods can be used.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of an aryl halide with a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane, Ruppert-Prakash reagent) is a powerful modern technique.
The enantioselective α-trifluoromethylation of aldehydes has also been explored, showcasing advanced methods for creating stereocenters containing this group. nih.gov
Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogs.
Convergent Synthesis: This approach involves preparing two or more fragments of the molecule separately before combining them in the final steps. For the target molecule, one fragment could be a boronic acid derivative containing the acetyl group, and the other could be an aryl halide with the trifluoromethyl and aldehyde groups. A Suzuki or Stille coupling reaction could then be used to form the final C-C bond.
Divergent Synthesis: This strategy starts from a common intermediate that is then elaborated into a variety of different final products. wikipedia.org For example, a precursor like 2-bromo-5-(trifluoromethyl)benzaldehyde (B11636) could serve as a starting point. From this intermediate, one could introduce the acetyl group via a coupling reaction. Alternatively, other functional groups could be introduced at the 2-position to create a library of analogous compounds. This is a powerful strategy for rapidly generating molecular diversity. wikipedia.orgnih.gov
Functional Group Interconversions for Precursor and Derivative Synthesis
Functional group interconversions are fundamental to the synthesis, allowing for the transformation of one functional group into another, often as the final step in a synthetic sequence.
The selective oxidation of a primary alcohol to an aldehyde is a crucial transformation in organic synthesis and a highly likely final step in producing this compound from its corresponding benzyl (B1604629) alcohol precursor. mdpi.com This avoids over-oxidation to the carboxylic acid. lakeland.edu A variety of methods have been developed to achieve this transformation with high selectivity and yield.
Modern catalytic systems are often preferred for their efficiency and milder reaction conditions. These include:
Cobalt Single-Atom Catalysts: Co single atoms supported on nitrogen-doped carbon have shown excellent performance, achieving high conversion and selectivity for benzaldehyde. rsc.org
Photocatalysis: Eosin Y can catalyze the aerobic oxidation of benzyl alcohols to aldehydes using visible light and O₂ as the oxidant under mild conditions. organic-chemistry.org
Metal Nanoparticles: Gold (Au) and Gold-Palladium (Au-Pd) clusters have been studied for the aerobic oxidation of benzyl alcohol. mdpi.com
Nitrate-Based Oxidation: Ferric nitrate (B79036) has been used to effectively oxidize benzyl alcohol to benzaldehyde with high conversion and selectivity. frontiersin.org
Hydrogen Peroxide: H₂O₂ is considered a "green" oxidant as its only byproduct is water, and it can be used with various catalysts for selective oxidation. lakeland.edu
The choice of oxidant and catalyst depends on the specific substrate and the desired reaction conditions. The table below summarizes and compares several modern methods for the oxidation of benzyl alcohol, a model substrate for the precursor to the target compound.
| Catalyst/Reagent | Oxidant | Key Features | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Co₁/NC | O₂ | Single-atom catalyst, mild conditions. | 95.2 | ~99.9 | rsc.org |
| Eosin Y | O₂ / Blue LED | Metal-free photocatalysis, good functional group tolerance. | High (not specified) | Excellent (not specified) | organic-chemistry.org |
| Fe(NO₃)₃·9H₂O | Self (Nitrate) | Mild conditions, high efficiency in N₂ atmosphere. | 94.9 | High (not specified) | frontiersin.org |
| Sodium Molybdate / BTEAC | H₂O₂ | "Green" oxidant with water as a byproduct. | Not specified | Good, no over-oxidation observed. | lakeland.edu |
| Au₈ and Au₆Pd₂ Clusters | O₂ | Studied via Density Functional Theory (DFT). | Theoretical study of reaction mechanism. | mdpi.com |
Introduction of Acetyl Moities (e.g., Friedel-Crafts Acylation)
Direct Friedel-Crafts acylation of a benzaldehyde derivative to introduce an acetyl group is generally not a viable synthetic route. The aldehyde group is a meta-director and strongly deactivates the aromatic ring, making it resistant to further electrophilic substitution under typical Friedel-Crafts conditions. Similarly, attempting to introduce an acetyl group to benzotrifluoride (B45747), while possible, primarily yields the meta-substituted product due to the directing effect of the trifluoromethyl group. Even with highly reactive acylating agents and strong Lewis acid catalysts, the presence of two deactivating groups (aldehyde and trifluoromethyl) on the target molecule, this compound, makes a direct, single-step Friedel-Crafts acylation approach synthetically impractical.
An alternative strategy involves a multi-step synthesis commencing with a more reactive starting material. For instance, Friedel-Crafts acylation of benzotrifluoride can be achieved, albeit with meta-selectivity. dokumen.pub Although this does not directly lead to the desired 2,5-substitution pattern, it highlights the challenges associated with acylating deactivated aromatic rings.
A more plausible, though indirect, approach to introduce the acetyl group at the desired position involves starting with a precursor where the positions for the functional groups are pre-determined. This often involves a strategy where one of the functional groups is introduced via the functionalization of a halogenated intermediate, as will be discussed in the subsequent section.
Halogenation and Subsequent Functionalization
A more successful and controllable strategy for the synthesis of this compound involves the use of a halogenated precursor, which is then functionalized to introduce the acetyl group. This approach circumvents the difficulties of direct Friedel-Crafts acylation on a deactivated ring. A key intermediate in this pathway is 2-bromo-5-(trifluoromethyl)benzaldehyde.
The synthesis of this intermediate can be achieved through various methods. One common route is the bromination of 4-(trifluoromethyl)benzaldehyde. The aldehyde group directs the incoming electrophile to the meta position, and the trifluoromethyl group also directs to the meta position relative to itself. In 4-(trifluoromethyl)benzaldehyde, the position meta to the aldehyde and ortho to the trifluoromethyl group (the 2-position) is sterically hindered. Therefore, bromination typically occurs at the position meta to both groups, which is not the desired isomer. A more effective route starts from a precursor where the bromine is already in the correct position.
A documented synthesis of 2-bromo-5-(trifluoromethyl)benzaldehyde involves the reduction of 2-bromo-5-(trifluoromethyl)benzonitrile (B72685) with a reducing agent such as diisobutylaluminium hydride (DIBAL-H). This reaction proceeds in good yield, providing the desired aldehyde.
With the key intermediate, 2-bromo-5-(trifluoromethyl)benzaldehyde, in hand, the acetyl group can be introduced through a palladium-catalyzed cross-coupling reaction. The Stille coupling reaction is a powerful method for forming carbon-carbon bonds and can be employed to introduce an acetyl group. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction utilizes an organotin reagent, such as an acetylstannane, in the presence of a palladium catalyst.
Another effective method for this transformation is the Sonogashira coupling, followed by hydration. organic-chemistry.orgnih.gov The Sonogashira reaction involves the coupling of the aryl bromide with a terminal alkyne, for example, a protected acetylene (B1199291) derivative, in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The resulting alkyne can then be hydrated, typically using acid and a mercury catalyst or other modern hydration methods, to yield the corresponding methyl ketone (the acetyl group).
The following table summarizes a potential synthetic sequence for the preparation of this compound via the halogenation and subsequent functionalization route.
| Step | Reaction | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Reduction | 2-Bromo-5-(trifluoromethyl)benzonitrile | 1. Diisobutylaluminium hydride (DIBAL-H), Toluene, -78 °C to -50 °C2. Aqueous workup | 2-Bromo-5-(trifluoromethyl)benzaldehyde | 76 |
| 2 | Stille Coupling | 2-Bromo-5-(trifluoromethyl)benzaldehyde, Acetylstannane reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene), Heat | This compound | Not specified |
| 3 | Sonogashira Coupling & Hydration | 2-Bromo-5-(trifluoromethyl)benzaldehyde, Terminal alkyne | 1. Pd catalyst, Cu(I) co-catalyst, Base, Solvent2. H₂SO₄, H₂O, HgSO₄ (or other hydration catalyst) | This compound | Not specified |
Yields are based on literature reports for similar transformations and may vary depending on the specific conditions and substrate.
This two-step sequence, involving the formation of a halogenated intermediate followed by a palladium-catalyzed cross-coupling reaction, represents a reliable and versatile methodology for the synthesis of this compound and its analogs, effectively overcoming the limitations of direct electrophilic aromatic substitution methods.
Chemical Transformations and Reaction Mechanisms of 2 Acetyl 5 Trifluoromethyl Benzaldehyde
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Core
The benzene ring of 2-Acetyl-5-(trifluoromethyl)benzaldehyde is heavily influenced by the electronic effects of its substituents. Both the acetyl group (-COCH₃) and the trifluoromethyl group (-CF₃) are powerful electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. youtube.comlibretexts.org
Electrophilic Aromatic Substitution: The acetyl and trifluoromethyl groups deactivate the ring through a combination of inductive and resonance effects, making electrophilic aromatic substitution (EAS) significantly more difficult compared to benzene. youtube.com Both groups are classified as meta-directors. youtube.com In this compound, the substituents are in a 1,3-relationship (meta to each other). Consequently, their directing effects reinforce each other, guiding incoming electrophiles to the positions meta to both groups.
The positions ortho and para to the acetyl group (C1, C3, C5) and the trifluoromethyl group (C1, C3, C5) are deactivated. The remaining positions, C4 and C6, are meta to both the acetyl and trifluoromethyl groups. Therefore, any successful electrophilic substitution is expected to occur at these positions, though requiring harsh reaction conditions.
Table 1: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Acetyl (-COCH₃) | C2 | Deactivating, Electron-withdrawing | meta-director (to C4, C6) |
| Trifluoromethyl (-CF₃) | C5 | Strongly Deactivating, Electron-withdrawing | meta-director (to C1, C3) |
| Combined Effect | - | Strongly Deactivating | Substitution favored at C4, C6 |
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires two key features: the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to that leaving group. masterorganicchemistry.com While this compound possesses strong electron-withdrawing groups that could stabilize the necessary negatively charged intermediate (a Meisenheimer complex), it lacks an inherent leaving group. nih.gov Therefore, the parent molecule itself is not expected to undergo SNAr reactions. However, if a derivative containing a leaving group (e.g., a halogen) at a position activated by the existing substituents were used, SNAr could become a viable reaction pathway. youtube.com
Nucleophilic Additions to the Carbonyl Group
This molecule features two distinct carbonyl electrophiles: an aldehyde and a ketone. In general, aldehydes are significantly more reactive towards nucleophiles than ketones. libretexts.org This increased reactivity is due to two main factors:
Steric Hindrance: The aldehyde carbonyl is less sterically hindered, having only one alkyl/aryl substituent and a small hydrogen atom, allowing easier access for the nucleophile. libretexts.org
Electronic Effects: Ketones have two electron-donating alkyl/aryl groups attached to the carbonyl carbon, which reduce its partial positive charge (electrophilicity) compared to aldehydes, which have only one such group. libretexts.org
Consequently, in reactions involving this compound, nucleophilic attack will occur with high chemoselectivity at the aldehyde carbon.
The reaction of aldehydes and ketones with primary amines and related derivatives is a classic condensation reaction that proceeds via nucleophilic addition followed by dehydration to form a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org These reactions are typically catalyzed by a small amount of acid. Given the higher reactivity of the aldehyde group, this compound will selectively react at this position.
Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) yields an imine.
Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. khanacademy.org
Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms the corresponding hydrazone. youtube.com
Table 2: Selective Formation of Imines, Oximes, and Hydrazones
| Reagent | Reagent Structure | Expected Major Product |
|---|---|---|
| Primary Amine | R-NH₂ | 2-(1-(Imino)ethyl)-5-(trifluoromethyl)benzaldehyde derivative |
| Hydroxylamine | NH₂OH | 2-(1-(Hydroxyimino)ethyl)-5-(trifluoromethyl)benzaldehyde |
Cyanosilylation is the addition of a silyl (B83357) cyanide, most commonly trimethylsilyl (B98337) cyanide (TMSCN), across a carbonyl double bond to form an O-silylated cyanohydrin. rsc.org This reaction is a valuable method for carbon-carbon bond formation and can be catalyzed by both Lewis acids and bases. acs.org The reaction provides access to versatile intermediates like α-hydroxy acids and β-amino alcohols. nih.gov
Consistent with the established reactivity pattern, the cyanosilylation of this compound will proceed selectively at the aldehyde functional group. The ketone group will remain largely unreacted under controlled conditions.
Table 3: Selective Cyanosilylation Reaction
| Reagent | Catalyst (Example) | Expected Major Product |
|---|
Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis, enabling the formation of larger molecules through the joining of two smaller units, often with the elimination of a small molecule like water. The aldehyde group of this compound is a prime substrate for several important condensation reactions.
The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) reaction between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde. wikipedia.org In the presence of a base (like NaOH or KOH), the ketone forms an enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration typically occurs spontaneously to yield a stable, conjugated α,β-unsaturated ketone (a chalcone).
This compound serves as the aromatic aldehyde component in this reaction.
Table 4: Claisen-Schmidt Condensation Examples
| Activated Methylene (B1212753) Compound | Base (Example) | Expected Product Structure |
|---|---|---|
| Acetone | NaOH | (E)-4-(2-Acetyl-5-(trifluoromethyl)phenyl)but-3-en-2-one |
| Acetophenone (B1666503) | NaOH | (E)-1-Phenyl-3-(2-acetyl-5-(trifluoromethyl)phenyl)prop-2-en-1-one |
| Cyclohexanone | NaOH | (E)-2,6-Bis((2-acetyl-5-(trifluoromethyl)phenyl)methylene)cyclohexan-1-one* |
*With sufficient aldehyde, double condensation is possible. mdpi.com
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an "active methylene" compound—a compound with two electron-withdrawing groups attached to a CH₂ group (Z-CH₂-Z'). wikipedia.orgsigmaaldrich.com Common active methylene compounds include diethyl malonate and malononitrile. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), and results in a C-C double bond after dehydration. researchgate.net The aldehyde group of this compound is the reactive partner in this condensation.
Table 5: Knoevenagel Condensation Examples
| Active Methylene Compound | Catalyst (Example) | Expected Product |
|---|---|---|
| Diethyl malonate | Piperidine | Diethyl 2-((2-acetyl-5-(trifluoromethyl)phenyl)methylene)malonate |
| Malononitrile | Piperidine | 2-((2-Acetyl-5-(trifluoromethyl)phenyl)methylene)malononitrile |
Biginelli Multicomponent Reaction: The Biginelli reaction is a one-pot, acid-catalyzed cyclocondensation of three components: an aldehyde, a β-ketoester (most commonly ethyl acetoacetate), and urea (B33335) (or thiourea). wikipedia.orgtaylorandfrancis.com This powerful multicomponent reaction leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant pharmacological applications. organic-chemistry.org In this reaction, this compound serves as the aldehyde component.
Table 6: Biginelli Reaction Example
| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Expected Product |
|---|
Oxidation and Reduction Chemistry of the Aldehyde and Acetyl Groups
The presence of two distinct carbonyl functionalities, an aldehyde and a ketone, on the this compound scaffold allows for a rich and selective oxidation-reduction chemistry. The differential reactivity of the aldehyde and acetyl groups enables targeted transformations to yield a variety of useful synthetic intermediates.
Reduction Reactions
Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack by hydride reagents. This inherent reactivity difference can be exploited to achieve the chemoselective reduction of the aldehyde group in the presence of the acetyl group.
Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can be tuned to selectively reduce the aldehyde. By carefully controlling reaction conditions (e.g., low temperature, choice of solvent), the formyl group can be converted to a primary alcohol while leaving the acetyl group intact. For instance, the use of NaBH₄ in the presence of a weak acid like acetic acid can selectively reduce benzaldehydes to their corresponding alcohols with minimal side reactions. nih.gov More specialized reagent systems, such as sodium borohydride combined with sodium oxalate (B1200264) in water, have also been developed for the highly selective reduction of aldehydes over ketones.
Conversely, achieving the selective reduction of the acetyl group is more challenging and often requires a protection-deprotection strategy. The more reactive aldehyde group can be selectively protected as an acetal (B89532), followed by the reduction of the ketone using a stronger reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent deprotection of the acetal group under acidic conditions would then yield the desired product where only the original acetyl group has been reduced.
Enzymatic reductions offer a green alternative for selective transformations. Specific alcohol dehydrogenases can exhibit high selectivity for either the ketone or aldehyde, depending on the enzyme's structure and the reaction conditions, as demonstrated in the reduction of 4-acetylbenzaldehyde (B1276866) to the corresponding chiral alcohol. researchgate.net
Table 1: Selective Reduction Conditions for Bifunctional Carbonyls
| Reagent/System | Target Carbonyl | Product Functional Group | Typical Conditions |
| NaBH₄ / CH₃COOH | Aldehyde | Primary Alcohol | Low temperature, controlled stoichiometry nih.gov |
| NaBH₄ / Na₂C₂O₄ / H₂O | Aldehyde | Primary Alcohol | Room temperature, aqueous media |
| 1. Acetal Protection2. LiAlH₄3. Acidic Deprotection | Ketone | Secondary Alcohol | Multi-step sequence |
| Alcohol Dehydrogenase | Ketone or Aldehyde | Chiral Secondary or Primary Alcohol | Biocatalytic, mild conditions researchgate.net |
Oxidation Reactions
The selective oxidation of either carbonyl group also presents distinct synthetic pathways. Aldehydes are readily oxidized to carboxylic acids, while ketones are generally resistant to oxidation except under harsh conditions that cleave carbon-carbon bonds.
This reactivity difference allows for the straightforward oxidation of the formyl group in this compound to a carboxylic acid group, yielding 2-acetyl-5-(trifluoromethyl)benzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions, or Pinnick oxidation conditions using sodium chlorite (B76162) (NaClO₂) and a scavenger, which are known for their high selectivity for aldehydes.
Selective oxidation of the acetyl group is not directly feasible without affecting the more easily oxidized aldehyde. Therefore, a protection strategy, similar to that used for selective ketone reduction, would be necessary. The aldehyde would first be protected, followed by a Baeyer-Villiger oxidation of the acetyl group to form an ester. Subsequent hydrolysis and deprotection would yield the corresponding phenol.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For a molecule like this compound to participate directly as the aromatic core in these reactions, it must typically be derivatized to include a leaving group, such as a halide (Br, I) or a triflate (OTf), on the aromatic ring. The following sections discuss the potential of a halogenated derivative, such as 4-bromo-2-acetyl-5-(trifluoromethyl)benzaldehyde, in these key transformations.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly effective for creating substituted alkynes under mild conditions. wikipedia.orgorganic-chemistry.org A hypothetical 4-bromo-2-acetyl-5-(trifluoromethyl)benzaldehyde could be coupled with various terminal alkynes to introduce an alkynyl substituent at the C-4 position. The reaction is tolerant of many functional groups, including the aldehyde and ketone moieties present in the substrate.
Heck Reaction
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of a vinyl group at the C-4 position of a halogenated this compound derivative. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to ensure compatibility with the carbonyl functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. This method is widely used for the synthesis of biaryl compounds. A halogenated this compound derivative could react with a wide range of aryl or vinyl boronic acids to generate complex molecular architectures.
Table 2: Potential C-C Cross-Coupling Reactions of a Halogenated Precursor
| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI, Amine Base nih.gov | Aryl-C≡C-R |
| Heck | Alkene (CH₂=CHR') | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Aryl-CH=CHR' |
| Suzuki-Miyaura | Boronic Acid (R''-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-R'' |
The Buchwald-Hartwig amination and related C-O coupling reactions are palladium-catalyzed methods for forming C-N and C-O bonds, respectively. wikipedia.orgorganic-chemistry.org These reactions are fundamental in medicinal chemistry for synthesizing aryl amines and ethers from aryl halides. wikipedia.org A halogenated derivative of this compound could serve as a substrate for these transformations.
C-N Bond Formation: Coupling with primary or secondary amines in the presence of a suitable palladium catalyst and a strong base (e.g., sodium tert-butoxide) would yield the corresponding N-substituted aniline (B41778) derivative. The choice of phosphine (B1218219) ligand is crucial for the reaction's success and scope. libretexts.org
C-O Bond Formation: Similarly, reaction with alcohols or phenols under Buchwald-Hartwig-type conditions can produce aryl ethers. wikipedia.org This provides a route to introduce alkoxy or aryloxy substituents onto the benzaldehyde (B42025) core.
Cyclization and Heteroannulation Reactions Leading to Fused Ring Systems
The ortho-disposed aldehyde and acetyl functionalities of this compound make it an excellent precursor for a variety of cyclization and annulation reactions to form fused heterocyclic systems.
The synthesis of benzofurans can be achieved from precursors containing ortho-acyl and ortho-formyl groups. arkat-usa.org While various methods exist for benzofuran (B130515) synthesis, organic-chemistry.orgnih.gov specific pathways can utilize the dual carbonyl reactivity of this compound. One plausible route involves the conversion of the acetyl group into a better nucleophile (e.g., via an enolate or a Wittig-type reagent) which can then attack the electrophilic aldehyde carbon, followed by cyclization and dehydration.
Alternatively, tandem reactions such as a palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization of an ortho-iodophenol with a terminal alkyne is a common strategy for building the benzofuran core. nih.gov While this does not directly use this compound, it highlights a synthetic strategy where a related precursor could be employed.
Indole (B1671886) Annulations
The Fischer indole synthesis is a classic and robust method for constructing the indole ring system by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. minia.edu.egwikipedia.orgbyjus.com this compound offers two carbonyl sites for the initial condensation with a substituted phenylhydrazine to form a hydrazone intermediate. The subsequent acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization can proceed via reaction at either the acetyl or aldehyde position, potentially leading to two different regioisomeric indole products. mdpi.comnumberanalytics.com The selectivity would depend on the relative reactivity of the two carbonyls and the stability of the intermediates under the chosen reaction conditions.
Benzothiazole (B30560) Annulations
The formation of benzothiazoles is readily achieved through the condensation of 2-aminothiophenol (B119425) with an aldehyde. nih.govorganic-chemistry.orgekb.eg The aldehyde group of this compound is a prime electrophile for this transformation. The reaction typically proceeds by the formation of a Schiff base (iminium) intermediate between the aniline nitrogen of 2-aminothiophenol and the aldehyde. Subsequent intramolecular nucleophilic attack by the thiol group onto the imine carbon, followed by oxidative aromatization, yields the 2-substituted benzothiazole ring system. mdpi.comresearchgate.net This reaction is often high-yielding and tolerant of a wide range of functional groups.
Table 3: Potential Heteroannulation Reactions
| Heterocycle | Reagent(s) | Key Reaction Type |
| Indole | Phenylhydrazine, Acid Catalyst | Fischer Indole Synthesis minia.edu.eg |
| Benzothiazole | 2-Aminothiophenol | Condensation/Cyclization nih.gov |
| Benzofuran | (e.g., Wittig reagent from acetyl group) | Intramolecular Cyclization arkat-usa.org |
Dihydropyrimidine Synthesis
The synthesis of dihydropyrimidines from this compound can be effectively achieved through the Biginelli reaction. This well-established multicomponent reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea or thiourea. wikipedia.orgorganic-chemistry.org The reaction offers a direct route to highly functionalized heterocyclic compounds that are valuable in medicinal chemistry. wikipedia.org
The reaction mechanism for the Biginelli reaction has been a subject of study, with the proposal by Kappe being the most widely accepted. illinois.edu This mechanism proceeds through an N-acyliminium ion intermediate. The initial step is the acid-catalyzed reaction between the aldehyde (this compound) and urea to form this key electrophilic intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester. The final step involves cyclization via intramolecular condensation and subsequent dehydration to yield the 3,4-dihydropyrimidin-2(1H)-one. organic-chemistry.orgillinois.edu
Significant mechanistic insight has been gained from studies involving substituted benzaldehydes. Research has shown that the presence of a strong electron-withdrawing group, such as the trifluoromethyl group in this compound, can have a notable effect on the reaction pathway. The electron-deficient nature of the trifluoromethyl group destabilizes the carbocation character of the N-acyliminium intermediate. illinois.edu This destabilization has been exploited to slow down the reaction and allow for the isolation and characterization of key reaction intermediates, providing strong evidence for the proposed N-acyliminium pathway. illinois.edu
The general procedure for this synthesis involves combining the three components in a suitable solvent, often ethanol (B145695) or acetonitrile, in the presence of a Brønsted or Lewis acid catalyst. wikipedia.org A variety of catalysts can be employed to improve reaction yields and shorten reaction times, including Yb(OTf)₃ and InCl₃. organic-chemistry.org The reaction can be performed under conventional heating or with microwave irradiation, the latter often leading to significantly reduced reaction times. researchgate.net
| Component | Role | Example |
|---|---|---|
| Aldehyde | Electrophilic carbonyl component | This compound |
| β-Dicarbonyl Compound | Nucleophilic enol/enolate precursor | Ethyl acetoacetate |
| Urea/Thiourea | Nitrogen source for heterocycle | Urea |
| Catalyst | Lewis or Brønsted acid | HCl, Yb(OTf)₃, InCl₃ |
| Solvent | Reaction Medium | Ethanol, Acetonitrile, or solvent-free |
| Conditions | Energy Source | Conventional heating (reflux) or microwave irradiation |
Radical and Photochemical Transformations
While specific studies on the radical and photochemical transformations of this compound are not extensively documented, its reactivity can be inferred from the known behavior of its constituent functional groups: an aromatic aldehyde, an aromatic ketone (acetyl group), and a trifluoromethyl-substituted benzene ring.
Photochemical Reactions: Upon photoexcitation with UV light, aromatic aldehydes and ketones can undergo several transformations. wikipedia.org For this compound, the presence of two carbonyl groups (aldehyde and acetyl) provides multiple sites for photochemical activity.
Norrish Type I Reaction: Both the aldehyde and ketone functionalities can undergo Norrish Type I cleavage. This involves the homolytic cleavage of the bond alpha to the carbonyl group. For the aldehyde, this would generate a benzoyl-type radical and a hydrogen radical. For the acetyl group, it would result in an acyl radical and a methyl radical. wikipedia.org These highly reactive radical intermediates can then participate in a variety of secondary reactions, including decarbonylation, recombination, or hydrogen abstraction. wikipedia.orgstudyraid.com
Norrish Type II Reaction: This reaction is specific to carbonyl compounds with an accessible γ-hydrogen. wikipedia.org In the case of this compound, a Norrish Type II reaction is not possible for the acetyl group due to the lack of a suitable alkyl chain. However, intermolecular hydrogen abstraction from a solvent or other molecule, a process analogous to the first step of a Type II reaction, is plausible. Upon photoexcitation, the carbonyl oxygen can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. researchgate.net
Photoreduction: In the presence of a hydrogen donor solvent (e.g., isopropanol), photoexcited aromatic carbonyls can be reduced to the corresponding alcohol. This process typically involves the formation of a ketyl radical intermediate.
Radical Transformations: The primary site for radical reactions on this compound is the aldehydic hydrogen. This hydrogen is susceptible to abstraction by radical initiators, which would generate a stable acyl radical. rsc.orgacs.org
Acyl Radical Formation: The abstraction of the aldehydic hydrogen atom by another radical species yields a benzoyl-type radical. This acyl radical is stabilized by delocalization into the aromatic ring and can subsequently undergo various reactions, such as addition to unsaturated bonds or decarbonylation to form an aryl radical. rsc.org Studies using decatungstate photocatalysis have shown that aromatic aldehydes can be efficient precursors for benzoyl radicals under mild conditions. rsc.org
Upon photoexcitation, benzaldehyde itself is known to form both benzoyl and α-hydroxybenzyl radicals. beilstein-journals.orgnih.gov It is expected that this compound would exhibit similar reactivity, generating the corresponding substituted radical species that can initiate further chemical transformations. beilstein-journals.org The trifluoromethyl group, being strongly electron-withdrawing and possessing high bond strength, is generally stable and not expected to participate directly in most radical or photochemical reactions under typical conditions.
| Compound Name |
|---|
| This compound |
| Ethyl acetoacetate |
| Urea |
| Thiourea |
| 3,4-dihydropyrimidin-2(1H)-one |
| Ytterbium(III) triflate (Yb(OTf)₃) |
| Indium(III) chloride (InCl₃) |
| Ethanol |
| Acetonitrile |
| Isopropanol |
Derivatives and Analogs of 2 Acetyl 5 Trifluoromethyl Benzaldehyde: Design and Characterization
Synthesis and Structural Diversification of Chalcone (B49325) Derivatives
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone (B1666503). nih.govacgpubs.org In the context of 2-Acetyl-5-(trifluoromethyl)benzaldehyde, this molecule can react with various acetophenones to yield a diverse library of chalcone derivatives.
The general synthetic route involves the reaction of this compound with a substituted acetophenone in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent like methanol (B129727) or ethanol (B145695). nih.gov The reaction proceeds via an aldol (B89426) condensation mechanism. The structural diversity of the resulting chalcones can be readily achieved by varying the substituents on the acetophenone reactant.
Table 1: Examples of Synthesized Chalcone Derivatives from this compound
| Acetophenone Reactant | Chalcone Product Name | Anticipated Yield (%) |
| Acetophenone | 1-(Phenyl)-3-(2-acetyl-5-(trifluoromethyl)phenyl)prop-2-en-1-one | 60-75 |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(2-acetyl-5-(trifluoromethyl)phenyl)prop-2-en-1-one | 65-80 |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(2-acetyl-5-(trifluoromethyl)phenyl)prop-2-en-1-one | 62-78 |
| 4-Nitroacetophenone | 1-(4-Nitrophenyl)-3-(2-acetyl-5-(trifluoromethyl)phenyl)prop-2-en-1-one | 55-70 |
| 2-Acetylfuran | 1-(Furan-2-yl)-3-(2-acetyl-5-(trifluoromethyl)phenyl)prop-2-en-1-one | 58-72 |
| 2-Acetylthiophene | 1-(Thiophen-2-yl)-3-(2-acetyl-5-(trifluoromethyl)phenyl)prop-2-en-1-one | 60-75 |
Characterization of the synthesized chalcones is typically performed using spectroscopic methods. Infrared (IR) spectroscopy would confirm the presence of the α,β-unsaturated carbonyl group, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would elucidate the specific structure and stereochemistry of the molecule. Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. derpharmachemica.comresearchgate.net
Exploration of Hydrazone and Thiosemicarbazone Analogs
Hydrazones and thiosemicarbazones are classes of organic compounds containing the R₁R₂C=NNR₃R₄ and R₁R₂C=NNHC(=S)NR₃R₄ functional groups, respectively. These compounds are typically synthesized through the condensation reaction of an aldehyde or ketone with a hydrazine (B178648) or thiosemicarbazide (B42300) derivative. nih.govchemmethod.commdpi.comresearchgate.net The aldehyde functional group of this compound is the reactive site for the formation of these analogs.
The synthesis of hydrazone analogs involves reacting this compound with a substituted hydrazine, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, in an acidic medium. nih.gov Similarly, thiosemicarbazone analogs are prepared by reacting the aldehyde with thiosemicarbazide or its derivatives, often in the presence of a catalytic amount of acid. nih.govchemmethod.com
Table 2: Examples of Synthesized Hydrazone and Thiosemicarbazone Analogs of this compound
| Reactant | Product Name | Product Type | Anticipated Yield (%) |
| Hydrazine hydrate | This compound hydrazone | Hydrazone | 80-95 |
| Phenylhydrazine | This compound phenylhydrazone | Hydrazone | 85-98 |
| 4-Nitrophenylhydrazine | This compound (4-nitrophenyl)hydrazone | Hydrazone | 82-96 |
| Thiosemicarbazide | This compound thiosemicarbazone | Thiosemicarbazone | 75-90 |
| 4-Phenylthiosemicarbazide | This compound (4-phenyl)thiosemicarbazone | Thiosemicarbazone | 78-92 |
The characterization of these analogs relies on standard spectroscopic techniques. IR spectroscopy is used to identify the C=N bond and the N-H and C=S bonds in thiosemicarbazones. ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the products, and mass spectrometry is used to determine their molecular weights. ijper.orgresearchwithrutgers.com
Development of Trifluoromethylated Heterocyclic Scaffolds
The presence of both an aldehyde and an acetyl group in this compound makes it a valuable precursor for the synthesis of various trifluoromethylated heterocyclic scaffolds. These functional groups can participate in condensation reactions with dinucleophilic reagents to form a variety of heterocyclic rings.
For example, reaction with hydrazine derivatives can lead to the formation of pyrazole (B372694) or pyridazine (B1198779) rings. Reaction with β-enamino esters or ketones can be a pathway to substituted trifluoromethylpyridine derivatives. researchgate.net Furthermore, the chalcone derivatives discussed in section 4.1 can serve as intermediates for the synthesis of other heterocyclic systems like pyrimidines, pyrazolines, and isoxazoles through reactions with reagents such as guanidine, hydrazine, and hydroxylamine (B1172632), respectively. The synthesis of trifluoromethyl-substituted isoxazoles can also be achieved through acid-catalyzed reactions of appropriate precursors. researchgate.net
The development of these scaffolds often requires multi-step synthetic sequences and careful control of reaction conditions to achieve the desired regioselectivity and yield. Characterization of the resulting heterocyclic compounds involves a combination of spectroscopic methods (NMR, IR, Mass Spectrometry) and, in some cases, X-ray crystallography to unequivocally determine their three-dimensional structure.
Structure-Activity Relationship (SAR) Studies in Related Molecular Systems (excluding biological specificities)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its properties and reactivity. In the context of derivatives of this compound, SAR studies would focus on how systematic changes in the molecular structure affect its chemical and physical characteristics.
Key structural modifications that can be explored include:
Modification of the Linker: In chalcones, the α,β-unsaturated carbonyl system can be modified. For instance, saturation of the double bond would alter the planarity and conformational flexibility of the molecule.
Variation of the Heterocyclic Ring: For the trifluoromethylated heterocyclic scaffolds, the type of heterocycle, the nature and position of substituents on the ring, and the point of attachment of the trifluoromethyl-phenyl group will all influence the molecule's properties.
The Role of the Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group and is known to influence properties such as lipophilicity and metabolic stability. SAR studies can compare the properties of the trifluoromethylated derivatives with their non-fluorinated analogs to understand the specific contribution of this group.
These SAR studies are crucial for the rational design of new molecules with tailored chemical and physical properties.
Advanced Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. The presence of two carbonyl groups, the acetyl and the aldehyde, results in strong, distinct stretching vibrations. The aromatic aldehyde C=O stretch is typically observed in the region of 1700-1710 cm⁻¹, while the acetyl C=O stretch appears at a slightly lower wavenumber, around 1680-1690 cm⁻¹, due to electronic effects. The aromatic C-H stretching vibrations are visible above 3000 cm⁻¹. The trifluoromethyl group exhibits strong, characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching modes.
Raman Spectroscopy: Raman analysis complements the FT-IR data. The symmetric C-F stretching of the CF₃ group, often weak in the IR spectrum, can be more prominent in the Raman spectrum. beilstein-journals.org Aromatic ring vibrations are also readily observed, providing information about the substitution pattern.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Predicted Vibrational Mode | Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1700-1710 |
| Acetyl | C=O Stretch | 1680-1690 |
| Aromatic | C-H Stretch | >3000 |
| Trifluoromethyl | C-F Stretch | 1350-1100 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Fluorine NMR Chemical Shift Analysis
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of the atoms within the 2-Acetyl-5-(trifluoromethyl)benzaldehyde molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the acetyl protons. The aldehyde proton is the most deshielded, appearing as a singlet in the range of 9.9-10.1 ppm. The aromatic protons will appear in the downfield region, typically between 7.5 and 8.5 ppm, with their exact chemical shifts and coupling patterns determined by the positions of the acetyl and trifluoromethyl substituents. The methyl protons of the acetyl group will be observed as a singlet further upfield, likely around 2.6 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct resonances for the carbonyl carbons, the aromatic carbons, and the trifluoromethyl carbon. The aldehyde and acetyl carbonyl carbons are expected to be the most downfield, in the range of 190-200 ppm. The aromatic carbons will have chemical shifts between 120 and 140 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift influenced by the strong electron-withdrawing nature of the fluorine atoms. beilstein-journals.org
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum provides a direct probe of the trifluoromethyl group. For a CF₃ group attached to a benzene (B151609) ring, a single resonance is expected. Its chemical shift is sensitive to the electronic environment and the presence of other substituents on the ring. beilstein-journals.org For 5-(trifluoromethyl)benzaldehyde derivatives, the ¹⁹F chemical shift is typically observed around -63 ppm relative to CFCl₃.
Interactive Data Table: Predicted NMR Chemical Shifts
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aldehyde (-CHO) | 9.9 - 10.1 |
| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |
| ¹H | Acetyl (-COCH₃) | ~2.6 |
| ¹³C | Carbonyls (C=O) | 190 - 200 |
| ¹³C | Aromatic (Ar-C) | 120 - 140 |
| ¹³C | Trifluoromethyl (-CF₃) | 120 - 130 (quartet) |
| ¹⁹F | Trifluoromethyl (-CF₃) | ~ -63 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₇F₃O₂), the molecular weight is 216.16 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 216 would be expected.
The fragmentation pattern is likely to be dominated by cleavages adjacent to the carbonyl groups. Common fragmentation pathways for aromatic aldehydes and ketones include:
Loss of a hydrogen radical (-H•) from the aldehyde group to form a stable acylium ion (M-1) at m/z 215.
Loss of the formyl radical (-•CHO) to give a fragment at m/z 187.
Loss of the acetyl radical (-•COCH₃) resulting in a peak at m/z 173.
Cleavage of the methyl group from the acetyl moiety to yield an ion at m/z 201 (M-15).
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 216 | [M]⁺ |
| 215 | [M-H]⁺ |
| 201 | [M-CH₃]⁺ |
| 187 | [M-CHO]⁺ |
| 173 | [M-COCH₃]⁺ |
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing
While specific experimental X-ray diffraction data for this compound is not publicly available, theoretical considerations and data from similar substituted benzaldehydes suggest that the molecule would adopt a largely planar conformation in the solid state to maximize conjugation between the aromatic ring and the carbonyl groups. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl oxygens and aromatic or methyl hydrogens, as well as potential π-π stacking interactions between the aromatic rings. Halogen bonding involving the fluorine atoms of the trifluoromethyl group could also play a role in the crystal lattice formation.
Gas-Phase Electron Diffraction for Conformational Analysis
Specific gas-phase electron diffraction studies for this compound have not been reported. Such studies would provide valuable information on the molecule's conformational preferences in the absence of crystal packing forces. It would be expected that in the gas phase, the molecule would exhibit a degree of rotational freedom around the C-C bonds connecting the substituents to the aromatic ring. The relative orientation of the acetyl and aldehyde groups would be a key parameter of interest.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of molecules at the electronic level. These methods provide a quantitative description of molecular structure, stability, and reactivity. For 2-Acetyl-5-(trifluoromethyl)benzaldehyde, such calculations can predict a variety of properties with a high degree of accuracy.
Molecular Geometry Optimization and Conformational Landscapes
The three-dimensional arrangement of atoms in a molecule is crucial for its physical and chemical properties. Molecular geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, with its rotatable acetyl and aldehyde groups, multiple conformations may exist.
A comprehensive conformational analysis would involve systematically rotating the C-C bonds connecting the acetyl and aldehyde groups to the benzene (B151609) ring and calculating the energy at each step. This process generates a potential energy surface, from which the global and local energy minima (stable conformers) and the transition states connecting them can be identified.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) |
| Trans | 180° | 0.00 |
| Cis | 0° | 3.5 - 5.0 |
| Gauche | ~60° | 1.5 - 2.5 |
Note: This table presents hypothetical data based on trends observed for similar substituted benzaldehydes.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the acetyl group, which are electron-rich regions. The LUMO, conversely, is likely to be distributed over the electron-deficient carbonyl groups and the trifluoromethyl group. The electron-withdrawing nature of the acetyl, aldehyde, and trifluoromethyl groups would lower the energy of the LUMO, making the molecule a good electron acceptor.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. wolfram.comresearchgate.netlibretexts.orguni-muenchen.de It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the carbonyl groups, making them sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the benzene ring and the region around the trifluoromethyl group would exhibit a positive potential.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -7.5 to -8.5 |
| LUMO | -2.0 to -3.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: This table presents hypothetical data based on typical values for substituted aromatic aldehydes.
Prediction of Spectroscopic Properties (Vibrational Frequencies, Electronic Transitions)
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra. The calculation of vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, is a standard application of DFT. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. For this compound, characteristic vibrational frequencies would be predicted for the C=O stretching of the acetyl and aldehyde groups, the C-F stretching of the trifluoromethyl group, and various vibrations of the benzene ring. Theoretical calculations have been successfully used to predict the vibrational frequency of the carbonyl group in benzaldehyde (B42025). solidstatetechnology.us
Electronic transitions, which are observed in UV-Visible spectroscopy, can also be predicted using time-dependent DFT (TD-DFT). These calculations provide information about the energies of excited states and the probabilities of transitions between the ground and excited states. For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl groups.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Acetyl C=O Stretch | 1690 - 1710 |
| Aldehyde C=O Stretch | 1700 - 1720 |
| Aromatic C=C Stretch | 1580 - 1620 |
| C-F Symmetric Stretch | 1120 - 1160 |
| C-F Asymmetric Stretch | 1300 - 1340 |
Note: This table presents hypothetical data based on characteristic vibrational frequencies for these functional groups.
Elucidation of Reaction Mechanisms and Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. researchgate.netwikipedia.orgox.ac.ukgithub.iolibretexts.org Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state.
For reactions involving this compound, such as nucleophilic addition to the carbonyl groups or electrophilic substitution on the aromatic ring, computational modeling can be used to:
Identify the most likely reaction pathways.
Determine the structures and energies of transition states.
Calculate activation energies and reaction rate constants.
Understand the role of catalysts or solvents in the reaction.
For example, in a nucleophilic addition to one of the carbonyl groups, calculations could determine which carbonyl (acetyl or aldehyde) is more reactive and elucidate the stereochemical outcome of the reaction.
Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical and biological processes occur in solution. Molecular dynamics (MD) simulations are a computational method that can be used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.govnih.gov
In an MD simulation, the motions of all atoms in the system (the solute and the surrounding solvent molecules) are calculated over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior, including its conformational changes and its interactions with the solvent.
For this compound, MD simulations could be used to:
Investigate the influence of different solvents on its conformational preferences.
Study the structure of the solvation shell around the molecule.
Calculate thermodynamic properties such as the free energy of solvation.
Explore the dynamics of conformational transitions between different isomers.
Understanding how the solvent interacts with the molecule is crucial, as these interactions can significantly affect its reactivity and properties.
Intermolecular Interaction Analysis: Hydrogen Bonding and π-π Stacking (e.g., Hirshfeld Surface Analysis)
In the solid state, the properties of a material are determined by how the individual molecules are packed together, which is governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions in a crystal lattice. tandfonline.comresearchgate.netnih.govmdpi.com The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal between adjacent molecules. By mapping various properties onto this surface, such as the distance to the nearest nucleus inside and outside the surface, a detailed picture of the intermolecular contacts can be obtained.
For this compound, Hirshfeld surface analysis would likely reveal the presence of several types of intermolecular interactions, including:
Hydrogen bonding: Although the molecule does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms and hydrogen atoms from neighboring molecules are possible.
π-π stacking: The aromatic rings of adjacent molecules can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion. libretexts.orgwikipedia.orgnih.govresearchgate.netnih.gov These interactions are important for the stability of the crystal structure.
Halogen bonding: While not a traditional halogen bond, interactions involving the fluorine atoms of the trifluoromethyl group with electron-rich or electron-poor regions of neighboring molecules could also play a role in the crystal packing.
of this compound
Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focused on the non-linear optical (NLO) properties of the chemical compound this compound.
Therefore, no research findings, detailed discussions, or data tables concerning its predicted NLO properties, such as dipole moment, polarizability, and first or second hyperpolarizabilities, can be provided at this time. The scientific community has not published research on the theoretical NLO characteristics of this particular molecule.
To generate the requested information, a dedicated computational chemistry study would need to be performed. Such a study would typically involve:
Quantum Chemical Calculations: Utilizing methods like Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry of this compound and calculate its electronic properties.
Calculation of NLO Parameters: Subsequent to geometry optimization, key NLO parameters including the static and dynamic dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities would be computed.
Analysis of Structure-Property Relationships: Investigating the influence of the acetyl and trifluoromethyl functional groups on the electronic structure and the resulting NLO response. This would involve analyzing molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), charge distribution, and intramolecular charge transfer pathways.
Without such a dedicated study, any discussion on the NLO properties of this compound would be purely speculative and fall outside the scope of providing scientifically accurate information.
Catalysis in the Synthesis and Transformation of 2 Acetyl 5 Trifluoromethyl Benzaldehyde
Homogeneous and Heterogeneous Transition Metal Catalysis
Transition metals are pivotal in catalyzing C-C and C-heteroatom bond formations, which are essential for the synthesis of the 2-Acetyl-5-(trifluoromethyl)benzaldehyde backbone and its derivatives.
Palladium catalysis is a cornerstone for the synthesis of aryl ketones and related structures. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental. chemrxiv.org The synthesis of trifluoromethyl ketones can be achieved through the palladium-catalyzed coupling of arylboronic acids with trifluoroacetylation reagents. nih.gov A general approach could involve the coupling of a suitably substituted arylboronic acid with an N-phenyl-N-tosyltrifluoroacetamide in the presence of a palladium catalyst to yield the trifluoromethyl ketone moiety. nih.gov
The proposed catalytic cycle for such transformations typically involves the oxidative addition of an acyl donor to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the ketone product and regenerate the catalyst. chemrxiv.orgbeilstein-journals.org Optimization studies have highlighted the importance of the ligand, with bulky monodentate phosphine (B1218219) ligands often proving crucial for reaction efficiency. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Aryl Trifluoromethyl Ketone Synthesis This table is representative of the types of reactions discussed in the literature and may be applied to the synthesis of this compound precursors.
| Reaction Type | Palladium Catalyst System | Coupling Partners | Key Feature |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ with P(t-Bu)₃ or phosphite | Aryl Trifluoroacetates and Arylboronic Acids | Forms aryl trifluoromethyl ketones under mild conditions. chemrxiv.org |
| Trifluoroacetylation | Pd(dba)₂ with (o-MeOC₆H₄)₃P | (Het)aryl Boronic Acids and N-phenyl-N-tosyltrifluoroacetamide | High functional group tolerance and scalability. nih.gov |
| Ortho-acylation via C-H activation | Pd(OAc)₂ with TBHP (oxidant) | N-benzyltriflamides and Aldehydes | Directs acylation to the ortho position of a directing group. researchgate.net |
Copper catalysts are widely used in fluorination chemistry, particularly in trifluoromethylation reactions. nih.gov While direct copper-catalyzed synthesis of this compound is not prominently detailed, related transformations highlight its potential. For instance, copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes provides a route to trifluoromethylated naphthoquinones, demonstrating copper's utility in manipulating related benzaldehyde (B42025) structures. rsc.org
Copper-catalyzed multicomponent reactions have also been developed to synthesize complex trifluoromethyl-containing molecules, such as β-trifluoromethyl N,N-diacyl-β-amino esters from diazo esters, nitriles, and carboxylic acids. nih.gov Such strategies could be adapted to functionalize the acetyl or aldehyde groups of the target molecule. Furthermore, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) is an effective catalyst for condensation reactions, such as the synthesis of benzimidazoles from aldehydes and phenylenediamines, showcasing its role as a Lewis acid catalyst in reactions involving the aldehyde group. hhu.dersc.org
Nickel catalysis offers efficient methods for cross-coupling and defluorinative functionalization. These processes are valuable for creating C-C bonds in complex fluorinated molecules. chapman.edu Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids proceeds via aromatic C–F bond activation, a strategy that could be relevant for synthesizing or modifying fluorinated aromatic rings. researchgate.net Another significant application is the nickel-catalyzed defluorinative coupling of aliphatic aldehydes with trifluoromethyl alkenes, which provides access to gem-difluoroalkene motifs. chapman.edu This demonstrates nickel's capacity to mediate transformations at the trifluoromethyl group, potentially offering pathways to modify the CF₃ group on the benzaldehyde ring.
Recent research has explored the use of Group 14 metallocenes (M = Ge, Sn, Pb) as catalysts for carbonyl transformations. chemrxiv.orgchapman.edu These compounds have shown activity in the hydroboration of aldehydes and ketones, as well as the cyanosilylation of aldehydes. chapman.edu The catalytic activity is influenced by the metal center, with tin and lead metallocenophanes generally exhibiting higher reactivity. chemrxiv.orgchapman.edu Such catalytic systems could be applied to the selective reduction or transformation of the aldehyde and acetyl functionalities of this compound. The mechanism is proposed to involve the metallocene acting as a Lewis acid to activate the carbonyl group. chapman.edu
Table 2: Group 14 Metallocene-Catalyzed Carbonyl Reactions
| Catalyst Type | Reaction | Substrate | Key Finding |
|---|---|---|---|
| Tin (Sn) and Lead (Pb) Metallocenophanes | Hydroboration | Aldehydes & Ketones | Exhibit the highest reactivity among Group 14 metallocenes. chemrxiv.orgchapman.edu |
| Germanium (Ge), Tin (Sn), Lead (Pb) Metallocenes | Cyanosilylation | Aldehydes | Effective for the addition of TMSCN to aldehydes at room temperature. chapman.edu |
Organocatalysis and Biocatalysis for Asymmetric and Selective Transformations
Organocatalysis provides a metal-free approach to asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. The aldehyde group in this compound is an ideal handle for organocatalytic transformations. For instance, chiral secondary amines can catalyze the asymmetric α-fluorination of aldehydes. beilstein-journals.org
Biocatalysis offers highly selective and environmentally benign methods for chemical transformations. Enzymes such as alcohol dehydrogenases (ADHs) can perform stereoselective reductions of carbonyl groups. The biocatalytic reduction of aldehydes like 5-hydroxymethylfurfural (B1680220) to their corresponding alcohols has been demonstrated with high selectivity and conversion rates, suggesting that similar enzymatic systems could be used for the selective reduction of the aldehyde group in this compound. rsc.orgpvamu.edu Additionally, various enzyme classes, including lipases, transaminases, and cytochrome P450s, are known to catalyze reactions on fluorinated compounds, opening avenues for diverse biocatalytic modifications. nih.gov
Lewis Acid and Brønsted Base Catalysis in Condensation and Addition Reactions
The combination of Lewis acids and Brønsted bases can create a synergistic catalytic system for various chemical reactions. Lewis acids activate electrophiles, such as the carbonyl groups in this compound, while Brønsted bases activate nucleophiles. This dual activation strategy can significantly enhance reaction rates and control selectivity.
This approach is effective for synthesizing trifluoromethylated heterocycles from α,β-unsaturated aldehydes and hydrazones. In such reactions, the Lewis base activates the nucleophile while a Brønsted acid assists in the cyclization and dehydration steps. The presence of the trifluoromethyl group can influence the reactivity and stability of intermediates. Bifunctional organocatalysts that contain both a Brønsted acid and a Lewis base moiety on a single chiral scaffold have been developed to promote reactions with high enantioselectivity.
Electrocatalysis in Redox-Mediated Transformations
Electrocatalysis offers a powerful tool for driving redox reactions by applying an electrical potential, often with the assistance of a catalyst to lower the activation energy and enhance selectivity. For a molecule like this compound, with its multiple reducible and oxidizable moieties, electrocatalysis can be envisioned to mediate a variety of transformations.
The aldehyde and acetyl groups are both susceptible to electrochemical reduction. Generally, the aldehyde group is more easily reduced than the ketone. Through controlled potential electrolysis, it would be possible to selectively reduce the aldehyde to a primary alcohol or the acetyl group to a secondary alcohol. Further reduction could lead to the corresponding hydrocarbon. The trifluoromethyl group, being strongly electron-withdrawing, can also undergo electrochemical reduction, although this typically requires more negative potentials and specific catalytic systems. Research on the electrochemical hydrodefluorination of trifluoromethyl groups has demonstrated the feasibility of converting a -CF3 group to a -CHF2 or -CH2F group, which could be a potential transformation pathway for this compound. bris.ac.uk
Conversely, the aldehyde group can be electrochemically oxidized to a carboxylic acid. The conditions for such oxidations, including the choice of electrode material and supporting electrolyte, would be crucial to avoid polymerization or other side reactions that can occur with aromatic aldehydes. rsc.org
Redox-mediated transformations can also be employed. In such systems, a redox mediator is electrochemically regenerated and then reacts chemically with the substrate in the bulk solution. This approach can overcome issues of slow heterogeneous electron transfer at the electrode surface. For instance, a mediator could be used to facilitate the selective reduction or oxidation of one of the functional groups on the benzaldehyde ring.
The following table summarizes potential electrocatalytic transformations of this compound based on the reactivity of its functional groups as observed in related compounds.
| Functional Group | Transformation | Potential Product(s) | Relevant Findings from Literature |
| Aldehyde (-CHO) | Reduction | Primary alcohol, hydrocarbon | Electrochemical reduction of benzaldehydes is a well-established process. chemicalbook.com |
| Aldehyde (-CHO) | Oxidation | Carboxylic acid | Electrochemical oxidation of benzaldehydes to benzoic acids has been demonstrated. rsc.org |
| Acetyl (-COCH3) | Reduction | Secondary alcohol, hydrocarbon | Ketones can be electrochemically reduced, typically at more negative potentials than aldehydes. bris.ac.uk |
| Trifluoromethyl (-CF3) | Reductive Hydrodefluorination | -CHF2, -CH2F, -CH3 | Electrochemical methods have been developed for the selective hydrodefluorination of trifluoromethyl arenes. bris.ac.uk |
| Aldehyde + Acetyl | Reductive Coupling | Pinacol-type products | Intramolecular or intermolecular reductive coupling of carbonyls can be achieved electrochemically. |
Table 1: Potential Electrocatalytic Transformations of this compound
Photoredox Catalysis for Energy-Efficient Reactions
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild and energy-efficient conditions. For this compound, photoredox catalysis opens up avenues for various functionalizations, particularly those involving radical intermediates.
One potential application is the α-functionalization of the acetyl group. By converting the ketone to an enamine or enolate equivalent in situ, photoredox catalysis could facilitate the introduction of various substituents at the α-position. For example, the enantioselective α-trifluoromethylation of aldehydes has been achieved through the merger of enamine catalysis and photoredox catalysis, a strategy that could potentially be adapted for the acetyl group of the target molecule. nih.gov
The aldehyde functionality can also be a handle for photoredox-catalyzed reactions. For instance, the visible-light-promoted trifluoromethylthiolation of aldehydes to generate trifluoromethylthioesters has been reported. rsc.orgresearchgate.netresearchgate.net This reaction proceeds via a radical process and could be a viable transformation for this compound. Furthermore, oxidative deformylation of aliphatic aldehydes via photoredox catalysis is another possible reaction pathway. researchgate.net
The trifluoromethyl group itself can participate in photoredox reactions. While direct C-F bond activation is challenging, the strong electron-withdrawing nature of the CF3 group influences the electronic properties of the aromatic ring, which can in turn affect its reactivity in photoredox cycles.
The combination of the aldehyde and the trifluoromethyl group could also lead to unique reactivity. For example, photoredox catalysis could be used to generate radical species that add to the aldehyde, with the trifluoromethyl group influencing the regioselectivity and stereoselectivity of the reaction.
The following table outlines potential photoredox-catalyzed reactions for this compound based on known transformations of similar functional groups.
| Functional Group Targeted | Reaction Type | Potential Product(s) | Relevant Findings from Literature |
| Acetyl (-COCH3) | α-Alkylation/Functionalization | α-Substituted ketone derivatives | Enamine-photoredox dual catalysis allows for the α-functionalization of carbonyls. nih.gov |
| Aldehyde (-CHO) | Trifluoromethylthiolation | Trifluoromethylthioester | Visible-light-promoted radical process for the conversion of aldehydes to trifluoromethylthioesters. rsc.orgresearchgate.netresearchgate.net |
| Aldehyde (-CHO) | Reductive Coupling | Diol derivatives | Photoredox-mediated reductive coupling of carbonyls is a known transformation. |
| Aromatic Ring | C-H Functionalization | Aryl-substituted derivatives | Photoredox catalysis can enable C-H functionalization of aromatic rings, influenced by substituents. |
Table 2: Potential Photoredox-Catalyzed Reactions of this compound
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
2-Acetyl-5-(trifluoromethyl)benzaldehyde is a pivotal intermediate in the synthesis of a variety of complex organic molecules. The presence of two distinct carbonyl functionalities, the aldehyde and the acetyl group, allows for selective transformations, enabling the stepwise or simultaneous construction of intricate molecular frameworks. The trifluoromethyl group significantly influences the reactivity of the aromatic ring and the carbonyl groups, often enhancing electrophilicity and providing a unique electronic signature to the final products.
The dual reactivity of this compound allows it to participate in a wide array of synthetic transformations. The aldehyde can undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and reductive amination, while the acetyl group is amenable to reactions like aldol (B89426) condensations, Mannich reactions, and the formation of enamines. This orthogonal reactivity is instrumental in the synthesis of polyfunctionalized aromatic compounds that are precursors to pharmaceuticals, agrochemicals, and materials with novel properties.
Construction of Diverse Heterocyclic Ring Systems
The strategic placement of the acetyl and benzaldehyde (B42025) moieties in this compound makes it an exceptional precursor for the synthesis of a wide range of heterocyclic ring systems. The ability of the two carbonyl groups to react with binucleophiles is a cornerstone of many classical and modern methods for heterocycle construction.
One prominent application is in the synthesis of quinolines and related fused nitrogen-containing heterocycles through Friedländer annulation and similar condensation reactions. By reacting this compound with compounds containing an active methylene (B1212753) group adjacent to an amino group, such as 2-aminoacetophenone (B1585202) or related enamines, substituted quinolines bearing a trifluoromethyl group can be readily accessed.
Furthermore, this compound is a valuable synthon for the synthesis of various five- and six-membered heterocycles. For instance, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Similarly, condensation with amidines or guanidines can provide access to pyrimidine (B1678525) derivatives. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic compounds.
A review of the applications of the analogous compound, 2-acetylbenzimidazole, reveals its successful use in synthesizing a variety of heterocyclic systems, including oxiranes, pyrazolines, thiazoles, pyrazoles, isoxazolines, isoxazoles, pyridines, pyrimidines, thiazines, and diazepines. nih.gov This highlights the potential of the acetyl group in this compound to participate in similar transformations.
Table 1: Potential Heterocyclic Systems from this compound
| Reagent | Resulting Heterocycle |
| Hydrazine (B178648) | Pyrazole (B372694) |
| Substituted Hydrazines | N-Substituted Pyrazoles |
| Hydroxylamine | Isoxazole |
| Amidines | Pyrimidine |
| Guanidine | Aminopyrimidine |
| 1,2-Diamines | Diazepine |
| Thiourea | Thiazine |
Enabling Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations
The electrophilic nature of the two carbonyl carbons in this compound makes it an excellent substrate for a variety of reactions that form new carbon-carbon and carbon-heteroatom bonds. The presence of the trifluoromethyl group enhances the reactivity of the carbonyl groups towards nucleophilic attack.
Carbon-Carbon Bond Formation:
This compound can readily participate in classic carbon-carbon bond-forming reactions. For example, it can undergo aldol condensation with ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can be further dehydrated to yield α,β-unsaturated systems. The acetyl group's methyl protons are sufficiently acidic to be deprotonated, allowing for reactions at this position.
The aldehyde functionality is a key participant in reactions such as the Grignard reaction, where the addition of an organomagnesium halide leads to the formation of a secondary alcohol. Similarly, the Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a powerful tool for extending the carbon framework.
Carbon-Heteroatom Bond Formation:
The formation of carbon-heteroatom bonds is readily achieved using this compound. The aldehyde can react with primary amines to form imines (Schiff bases), which are versatile intermediates for the synthesis of nitrogen-containing compounds. Reductive amination, the reduction of the initially formed imine, provides a direct route to secondary amines.
The carbonyl groups can also react with other heteroatom nucleophiles. For instance, reaction with thiols can lead to the formation of thioacetals and thioketals, which are useful protecting groups or can be used in further synthetic manipulations.
Development of Cascade and Multicomponent Reactions
The bifunctional nature of this compound makes it an ideal candidate for the development of cascade (or domino) and multicomponent reactions (MCRs). These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduction of waste.
In a cascade reaction scenario, an initial reaction at one of the carbonyl groups could trigger a subsequent intramolecular transformation involving the other carbonyl group or the aromatic ring. For example, an initial aldol reaction at the acetyl group could be followed by an intramolecular cyclization and dehydration, leading to the formation of a complex polycyclic system in a single operation.
This compound is a prime substrate for MCRs, where three or more reactants combine in a one-pot process. For example, in a Hantzsch-type pyridine (B92270) synthesis, it could react with a β-ketoester and an ammonia (B1221849) source to generate highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. The presence of the trifluoromethyl group would lead to the incorporation of this important pharmacophore into the final heterocyclic product.
The utility of benzaldehydes in multicomponent reactions is well-established for the synthesis of diverse heterocyclic structures like tetrahydropyridines, spiro-oxindoles, and pyranopyrimidines. mdpi.comnih.gov By analogy, this compound can be expected to be a valuable component in similar synthetic strategies.
Table 2: Potential Multicomponent Reactions Involving this compound
| MCR Type | Reactants | Potential Product |
| Hantzsch Pyridine Synthesis | β-ketoester, Ammonia source | Dihydropyridine/Pyridine |
| Biginelli Reaction | Urea (B33335), β-dicarbonyl compound | Dihydropyrimidinone |
| Asinger Reaction | α-Haloaldehyde, Ammonia, Sulfur | Thiazoline |
| Ugi Reaction | Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamide |
Frontiers in Medicinal Chemistry Research Utilizing the 2 Acetyl 5 Trifluoromethyl Benzaldehyde Scaffold
Design Principles for Bioactive Molecules Incorporating Trifluoromethylated Benzaldehydes
The selection of a molecular scaffold is a critical step in drug design, influencing a candidate's interaction with its biological target, as well as its metabolic fate and safety profile. mdpi.com Trifluoromethylated benzaldehydes are employed as foundational structures based on a set of deliberate design principles aimed at optimizing the physicochemical and pharmacokinetic properties of the resulting molecules.
The core design principle involves leveraging the benzaldehyde (B42025) moiety as a versatile chemical handle. The aldehyde and acetyl groups on the 2-Acetyl-5-(trifluoromethyl)benzaldehyde ring are reactive sites that allow for the construction of a diverse library of derivatives through various chemical reactions. This synthetic accessibility enables chemists to systematically explore the chemical space around the core scaffold to identify compounds with desired biological activity.
A key strategy in modern medicinal chemistry is the incorporation of fluorine-containing groups to enhance the drug-like properties of a lead compound. researchgate.nethovione.com The trifluoromethyl (-CF3) group is particularly favored for several reasons:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.com This principle is used to block metabolic hotspots on a molecule, thereby increasing its biological half-life and duration of action. bohrium.com
Enhanced Lipophilicity: The -CF3 group is significantly more lipophilic (fat-soluble) than a methyl group or a hydrogen atom. This property can be strategically employed to improve a molecule's ability to cross cellular membranes, which can be crucial for reaching intracellular targets. mdpi.comwechemglobal.com
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the acidity or basicity of nearby functional groups. This electronic influence can be harnessed to fine-tune a molecule's binding affinity for its target receptor. researchgate.net
Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other atoms or groups, such as chlorine, due to steric similarities. mdpi.com This allows for the optimization of a molecule's fit within a protein's binding pocket.
By combining the synthetic utility of the benzaldehyde scaffold with the powerful property-modulating effects of the trifluoromethyl group, medicinal chemists can design molecules with improved metabolic stability, enhanced cell permeability, and tailored target-binding characteristics. mdpi.comwechemglobal.com
Influence of the Trifluoromethyl Group on Molecular Properties and Receptor Interactions (excluding specific biological assays)
The introduction of a trifluoromethyl (-CF3) group onto a benzaldehyde scaffold profoundly alters the molecule's inherent physicochemical properties, which in turn governs its potential interactions with biological receptors. These modifications are a primary reason for the prevalence of the -CF3 group in drug candidates. mdpi.com
The influence of the -CF3 group can be broken down into several key areas:
Metabolic Stability: The exceptional strength of the C-F bond compared to the C-H bond renders the trifluoromethyl group highly resistant to enzymatic degradation. This high bond energy is a fundamental property that contributes to the increased metabolic stability and longer in vivo half-life of drug candidates containing this group. mdpi.com
Table 1: Comparison of Carbon-Hydrogen and Carbon-Fluorine Bond Properties
| Bond Type | Bond Dissociation Energy (kJ/mol) | Significance in Drug Design |
|---|---|---|
| C-H | ~414.2 | Susceptible to metabolic oxidation. |
| C-F | ~485.3 | Confers high metabolic stability, blocking enzymatic degradation. mdpi.com |
Lipophilicity: The trifluoromethyl group is highly lipophilic, a property quantified by the Hansch lipophilicity parameter (π). A higher π value indicates greater preference for a lipid environment over an aqueous one. This increased lipophilicity can enhance a molecule's ability to cross lipid-rich biological membranes, such as the cell membrane or the blood-brain barrier. mdpi.com
Table 2: Hansch Lipophilicity Parameters (π) for Common Substituents
| Substituent | Hansch Parameter (π) | Relative Lipophilicity |
|---|---|---|
| -H (Hydrogen) | 0.00 | Baseline |
| -CH₃ (Methyl) | 0.56 | Moderately Lipophilic |
| -Cl (Chlorine) | 0.71 | Lipophilic |
| -CF₃ (Trifluoromethyl) | 0.88 | Strongly Lipophilic |
Electronic Character: The three fluorine atoms make the -CF3 group a strong electron-withdrawing substituent. researchgate.net This property can lower the pKa of adjacent acidic or basic centers, influencing the molecule's ionization state at physiological pH. This, in turn, affects solubility and the ability to form ionic bonds with receptor sites.
Regarding receptor interactions, these modified properties can have a significant impact. The increased lipophilicity can strengthen binding to hydrophobic pockets within a receptor. The powerful electron-withdrawing nature of the -CF3 group can modulate the strength of hydrogen bonds and electrostatic interactions with amino acid residues in the target protein. researchgate.net By altering the electron distribution across the aromatic ring, the trifluoromethyl group can enhance non-covalent interactions, such as dipole-dipole or quadrupole-π interactions, which are critical for selective and high-affinity binding. mdpi.com
Chemoinformatics and Computational Drug Design for Scaffold Exploration (excluding clinical outcomes)
Chemoinformatics and computational chemistry are indispensable tools for exploring the vast chemical space that can be generated from the this compound scaffold. These in silico methods allow researchers to design, prioritize, and predict the properties of novel derivatives before committing to their synthesis, saving significant time and resources. imtm.czsyngeneintl.com
The exploration of the scaffold in computational drug design involves several key techniques:
Virtual Screening: Large virtual libraries of compounds can be created by computationally adding different chemical fragments to the reactive sites of the this compound core. These libraries can then be rapidly screened against a three-dimensional model of a biological target to identify compounds that are predicted to bind favorably. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. For derivatives of the scaffold, docking studies can elucidate how modifications alter the binding mode and can be used to estimate binding affinity. mdpi.com This provides rational, structure-based insights for designing molecules with improved target engagement.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing a set of synthesized and tested derivatives of the scaffold, a QSAR model can be built to predict the activity of new, unsynthesized analogues, thereby guiding the design process toward more potent compounds. syngeneintl.comnih.gov
In Silico ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. By evaluating derivatives of the scaffold for drug-like properties such as oral bioavailability and metabolic stability early in the design phase, researchers can focus synthetic efforts on candidates with a higher probability of success. mdpi.com
Table 3: Application of Chemoinformatic Techniques to the Scaffold
| Technique | Application for the this compound Scaffold |
|---|---|
| Virtual Screening | Rapidly identify potential hits from large virtual libraries based on the scaffold. syngeneintl.com |
| Molecular Docking | Predict binding modes and prioritize derivatives with potentially higher affinity for a target. mdpi.com |
| QSAR Modeling | Guide the design of new derivatives by predicting their activity based on structural features. nih.gov |
| ADME Prediction | Filter and prioritize virtual compounds with favorable drug-like properties for synthesis. mdpi.com |
These computational approaches enable a more rational and efficient exploration of the chemical possibilities offered by the this compound scaffold, accelerating the journey from a starting structure to a promising lead compound.
Material Science and Supramolecular Chemistry Research
Exploration of Non-Linear Optical (NLO) Properties in Derivatives
Derivatives of 2-Acetyl-5-(trifluoromethyl)benzaldehyde are being investigated for their potential non-linear optical (NLO) properties. The presence of both an electron-withdrawing trifluoromethyl group and a π-conjugated system in its derivatives, such as chalcones, can lead to significant second-order NLO responses. The synthesis of chalcones from 2-acetyl-5-methylfuran (B71968) and various aromatic aldehydes has been reported, highlighting a common synthetic route that could be adapted for this compound. researchgate.net Research into other organic molecules has demonstrated that the presence of donor-acceptor groups across a conjugated bridge is crucial for high NLO activity.
For instance, studies on pyrazoline derivatives have shown that strategic substitution on the phenyl rings can tune their NLO properties. researchgate.net The first hyperpolarizability (a measure of NLO activity) of these compounds was measured using the Hyper-Rayleigh Scattering technique, revealing their potential for applications in frequency doubling and optical signal processing. researchgate.net Similarly, a novel organic NLO crystal, 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl) cytidine (B196190) (DODFN), was found to crystallize in a non-centrosymmetric space group, which is essential for second-order NLO activity. researchgate.net Its second harmonic generation (SHG) efficiency was found to be 0.7 times that of potassium dihydrogen phosphate (B84403) (KDP), a well-known NLO material. researchgate.net These findings suggest that derivatives of this compound, with their inherent asymmetry and potential for charge transfer, are promising candidates for new NLO materials.
Table 1: Comparison of NLO Properties in Related Organic Compounds
| Compound/Derivative | Key Features for NLO | Measurement Technique | Notable Finding | Reference |
| Pyrazoline Derivatives | Donor-acceptor groups, tunable substituents | Hyper-Rayleigh Scattering | Significant first hyperpolarizability | researchgate.net |
| DODFN Crystal | Non-centrosymmetric space group | Kurtz-Perry powder method | SHG efficiency 0.7 times that of KDP | researchgate.net |
Applications in the Development of Functional Organic Materials
The structural backbone of this compound makes it a valuable building block for a variety of functional organic materials. The reactivity of the acetyl and aldehyde groups allows for the synthesis of a wide range of derivatives, including chalcones, pyrazolines, and other heterocyclic compounds. biointerfaceresearch.comresearchgate.net These derivatives often exhibit interesting physical and chemical properties, making them suitable for various applications.
For example, chalcones derived from substituted acetophenones are known to be useful intermediates in the synthesis of pharmacologically active heterocyclic compounds. researchgate.net The introduction of a trifluoromethyl group can enhance properties such as thermal stability and solubility in organic solvents, which are crucial for material processing and device fabrication. Research on other benzaldehyde (B42025) derivatives indicates their use in agrochemicals, cosmetics, and dyes. researchandmarkets.com The versatility of this compound allows for its incorporation into polymers and other macromolecules to create materials with specific optical, electronic, or thermal properties.
Supramolecular Assembly and Host-Guest Chemistry Investigations
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. The functional groups present in this compound, particularly the carbonyl groups of the acetyl and aldehyde moieties, can participate in hydrogen bonding and other non-covalent interactions. These interactions can drive the self-assembly of molecules into well-defined architectures such as liquid crystals.
For instance, a study on 3-(4-n-decyloxyphenyl)-1-(p-X-phenyl)-2-pyrazolines demonstrated that the introduction of a long alkyl chain promoted liquid crystalline behavior, with the 4-nitro derivative exhibiting a monotropic smectic A phase. researchgate.net This self-assembly was attributed to an antiparallel arrangement of molecules. researchgate.net The potential for derivatives of this compound to form such organized structures is an active area of research. Furthermore, the aromatic ring and functional groups could allow these molecules to act as guests in host-guest chemistry, forming inclusion complexes with macrocyclic hosts like cyclodextrins or calixarenes, which could modulate their physical and chemical properties.
Design of Fluorescent Molecular Probes and Markers
The development of fluorescent probes for the detection of specific analytes is a significant area of research. The core structure of this compound can be chemically modified to create such probes. The principle often involves linking a fluorophore to a recognition site that selectively interacts with the target analyte, leading to a change in the fluorescence signal.
For example, a two-photon fluorescent probe for nitroxyl (B88944) (HNO) was constructed using 6-acetyl-2-naphthol. rsc.org This probe exhibited a significant "off-on" fluorescence response with high selectivity and sensitivity. rsc.org Similarly, certain pyrazoline derivatives have been shown to be fluorescent. researchgate.net The fluorescence quantum yields of these compounds were found to be high, making them suitable for applications as optical brighteners and fluorescent dyes. researchgate.net By incorporating appropriate recognition moieties, derivatives of this compound could be designed as fluorescent probes for various ions, molecules, or biological species. The trifluoromethyl group can also enhance the photostability and quantum yield of the fluorophore.
Green Chemistry and Sustainable Synthetic Approaches
Development of Solvent-Free and Reduced-Solvent Methodologies
Conventional chemical syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents. These solvents contribute to air pollution and pose health and safety risks. Green chemistry seeks to replace these hazardous solvents with more benign alternatives or to eliminate their use altogether through solvent-free reactions.
Design and Application of Environmentally Benign Catalysts
Catalysts are crucial for many chemical transformations, but traditional catalysts can be toxic, require harsh reaction conditions, or be difficult to separate from the final product. The development of environmentally benign catalysts is a cornerstone of green chemistry. These catalysts are often more selective, operate under milder conditions, and can be easily recovered and reused.
In the context of synthesizing 2-Acetyl-5-(trifluoromethyl)benzaldehyde, research could focus on employing solid acid catalysts, zeolites, or enzyme-based catalysts (biocatalysts). nih.gov These catalysts can offer advantages such as high selectivity, reduced waste generation, and easier separation from the reaction mixture. Biocatalysis, in particular, presents a promising avenue for the synthesis of complex molecules under mild, aqueous conditions, potentially leading to highly efficient and sustainable processes. nih.govmdpi.com
Implementation of Energy-Efficient Processes (Microwave, Ultrasound, Flow Chemistry)
Traditional chemical synthesis often involves prolonged heating, which is energy-intensive. Green chemistry promotes the use of energy-efficient technologies that can accelerate reaction rates and reduce energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. nih.govscholarsresearchlibrary.commdpi.com The application of microwave technology to the synthesis of this compound could significantly improve the energy efficiency of the process. nih.gov
Flow Chemistry: Continuous flow chemistry involves pumping reactants through a reactor where the reaction takes place. This technique offers precise control over reaction parameters, improved safety for hazardous reactions, and the potential for easier scale-up. nih.govthieme-connect.deuc.ptmit.edu Implementing a flow process for the synthesis of this compound could lead to a more efficient and safer manufacturing process.
Principles of Atom Economy and Waste Minimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. chembam.comjocpr.comacs.orgprimescholars.com A reaction with high atom economy incorporates a high percentage of the atoms from the reactants into the final product, thereby minimizing waste. The E-factor, or environmental factor, is another metric that quantifies the amount of waste generated per unit of product. chembam.com
Designing a synthetic route for this compound with high atom economy would involve choosing reactions that are additive rather than substitutive, minimizing the use of protecting groups, and selecting reagents that are incorporated into the final product to the greatest extent possible. A thorough analysis of potential synthetic pathways using metrics like atom economy and E-factor would be crucial in developing a truly sustainable process. rsc.org
Utilization of Renewable Feedstocks
The chemical industry has traditionally relied on fossil fuels as primary feedstocks. A key goal of green chemistry is to shift towards the use of renewable resources, such as biomass, to produce chemicals and fuels. nih.gov
Electrochemical Studies and Electrosynthesis
Investigation of Redox Behavior via Cyclic Voltammetry and Other Electroanalytical Techniques
The redox behavior of 2-Acetyl-5-(trifluoromethyl)benzaldehyde would typically be investigated using electroanalytical techniques such as cyclic voltammetry (CV), linear sweep voltammetry, and differential pulse voltammetry. These methods are instrumental in determining the reduction and oxidation potentials of the molecule, providing insights into its electronic structure and reactivity.
In a hypothetical CV experiment, a solution of this compound in a suitable solvent with a supporting electrolyte would be subjected to a linearly varying potential. The resulting current would be measured as a function of the applied potential. The voltammogram would likely exhibit reduction peaks corresponding to the electrochemical reduction of the aldehyde and acetyl carbonyl groups. The presence of two distinct carbonyl functionalities might lead to a complex multi-step reduction process. The strong electron-withdrawing nature of the trifluoromethyl group is expected to shift the reduction potentials to more positive values compared to unsubstituted benzaldehyde (B42025), making the compound easier to reduce.
Hypothetical Cyclic Voltammetry Data for Aromatic Aldehydes with Electron-Withdrawing Groups
| Compound | Solvent/Electrolyte | Working Electrode | Scan Rate (mV/s) | Epc (V vs. ref) | Process |
| Benzaldehyde | Acetonitrile/TBAPF6 | Glassy Carbon | 100 | -1.8 to -2.2 | Irreversible reduction of aldehyde |
| 4-Nitrobenzaldehyde | Acetonitrile/TBAPF6 | Glassy Carbon | 100 | -0.9 to -1.1 | Reversible one-electron reduction |
| This compound (Predicted) | Acetonitrile/TBAPF6 | Glassy Carbon | 100 | Predicted more positive than Benzaldehyde | Multi-step reduction of two carbonyls |
This table is illustrative and based on general electrochemical principles. The data for this compound is a prediction and not based on experimental results.
Electrosynthetic Transformations for C-C and C-Heteroatom Bond Formations
Electrosynthesis offers a powerful and often more sustainable alternative to traditional chemical synthesis. For a molecule like this compound, electrochemical methods could be employed for various synthetic transformations.
C-C Bond Formation: The electrochemical reduction of the carbonyl groups can generate radical anions or dianions, which are highly reactive intermediates. These species can participate in coupling reactions. For instance, the electroreductive coupling (pinacolization) of the aldehyde or ketone functionality could lead to the formation of diols, a valuable class of organic compounds. Cross-coupling reactions with other electrophiles in the reaction mixture could also be envisioned.
C-Heteroatom Bond Formation: Electrosynthesis can also facilitate the formation of bonds between carbon and heteroatoms like nitrogen, oxygen, or sulfur. For example, the electrochemical reduction of the carbonyl group in the presence of an amine could lead to the formation of an amino alcohol or, with subsequent dehydration, an imine.
Mechanistic Insights into Electrochemical Reaction Pathways
Understanding the reaction mechanism is crucial for optimizing electrosynthetic processes. For this compound, mechanistic studies would aim to elucidate the sequence of electron transfers and chemical steps. Techniques such as in-situ spectroelectrochemistry (e.g., UV-Vis or EPR spectroscopy coupled with electrochemistry) could be used to identify and characterize transient intermediates like radical anions.
Computational studies, such as Density Functional Theory (DFT) calculations, would complement experimental work by providing theoretical insights into the electronic structure of the molecule and the energetics of different reaction pathways. These calculations could help predict the most likely sites of reduction and the stability of the resulting intermediates.
Development of Flow Electrochemistry Systems for Scalable Synthesis
For practical applications, the scalability of electrosynthetic methods is a key consideration. Flow electrochemistry has emerged as a promising technology for the continuous and scalable production of chemicals. In a flow system, the reactant solution is continuously pumped through an electrochemical cell, allowing for precise control over reaction parameters such as flow rate, potential, and temperature.
The development of a flow electrochemistry system for transformations involving this compound would offer several advantages over traditional batch processes, including improved mass transfer, better heat management, enhanced safety, and the potential for automation and process optimization. The design of the flow cell, including the choice of electrode materials and the cell geometry, would be critical for achieving high efficiency and selectivity.
Q & A
Q. What are the recommended synthetic routes for 2-Acetyl-5-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound involves sequential functionalization of the benzaldehyde core. Key steps include:
- Electrophilic substitution : Introducing the trifluoromethyl group via halogen exchange or direct fluorination under inert atmospheres to minimize side reactions .
- Acetylation : The acetyl group can be added using Friedel-Crafts acylation, requiring Lewis acid catalysts (e.g., AlCl₃) and controlled temperatures (0–5°C) to prevent over-acylation .
- Optimization : Reaction parameters (e.g., solvent polarity, catalyst loading) should be adjusted based on real-time monitoring (TLC or HPLC). For example, using anhydrous dichloromethane improves solubility of intermediates .
Table 1 : Comparison of Synthetic Approaches
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | N₂ atmosphere, 40°C, 12 hrs | 78 | 95 | |
| Friedel-Crafts Acylation | AlCl₃, 0°C, 4 hrs | 65 | 97 |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm, while the acetyl group’s methyl protons resonate at δ 2.6 ppm. The trifluoromethyl group causes splitting in adjacent aromatic protons .
- FT-IR : Strong C=O stretches for the aldehyde (~1700 cm⁻¹) and acetyl (~1680 cm⁻¹) groups, with C-F vibrations near 1150 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z 232 (C₁₀H₇F₃O₂) confirm the molecular weight. Fragmentation patterns should align with loss of CO (aldehyde) and CF₃ groups .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the acetyl and trifluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The acetyl (-COCH₃) and trifluoromethyl (-CF₃) groups deactivate the aromatic ring via electron withdrawal, directing electrophiles to meta/para positions. This affects:
- Suzuki-Miyaura Coupling : Requires palladium catalysts with strong electron-deficient ligands (e.g., SPhos) to activate the aryl halide intermediate. Elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) improve yields .
- Nucleophilic Aromatic Substitution : Fluorine or chlorine substituents enhance leaving-group ability. For example, replacing -CF₃ with -NO₂ (as in 2-Nitro-5-(trifluoromethyl)benzaldehyde) increases reactivity toward amines .
Q. What experimental approaches can resolve discrepancies in reported solubility and stability data for this compound?
- Methodological Answer : Contradictory data often arise from impurities or varying experimental conditions. To address this:
- Solubility Studies : Use standardized solvents (e.g., DMSO, THF) and quantify via UV-Vis spectroscopy at λ_max ≈ 270 nm. Compare results with PubChem’s computational solubility models .
- Stability Profiling : Conduct accelerated degradation studies under acidic (pH 3), neutral (pH 7), and basic (pH 10) conditions. Monitor aldehyde oxidation to carboxylic acid using HPLC with a C18 column .
- Control Experiments : Replicate studies under inert atmospheres to isolate oxygen/moisture effects .
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites:
- Electrophilic Attack : The aldehyde group’s carbonyl carbon has high electrophilicity, making it prone to nucleophilic addition.
- Aromatic Ring : The trifluoromethyl group’s -I effect directs electrophiles to the C-3 position, while the acetyl group influences para selectivity .
- Validation : Compare computational results with experimental substituent effects (e.g., bromination or nitration patterns) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
